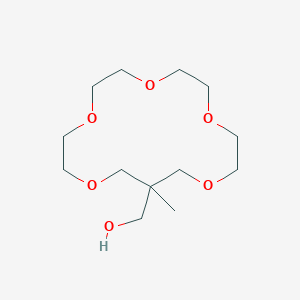![molecular formula C18H22O4S2 B14315881 2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) CAS No. 113695-02-6](/img/structure/B14315881.png)
2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is an organic compound characterized by the presence of two phenolic groups connected via a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) typically involves the reaction of 6-methoxy-4-methylphenol with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
科学的研究の応用
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox states in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in materials to enhance their stability and resistance to oxidative degradation.
作用機序
The mechanism by which 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) exerts its effects is primarily related to its redox properties. The disulfide bridge can undergo reversible oxidation and reduction, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where maintaining redox balance is crucial. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(4-methylaniline): Contains amino groups instead of methoxy groups.
2,2’-Disulfanediylbis(methylenethiazole-4,2-diyl)diguanidine: Different heterocyclic structure.
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is unique due to the presence of methoxy and methyl groups on the phenolic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s antioxidant properties and its ability to interact with biological molecules.
特性
CAS番号 |
113695-02-6 |
|---|---|
分子式 |
C18H22O4S2 |
分子量 |
366.5 g/mol |
IUPAC名 |
2-[[(2-hydroxy-3-methoxy-5-methylphenyl)methyldisulfanyl]methyl]-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C18H22O4S2/c1-11-5-13(17(19)15(7-11)21-3)9-23-24-10-14-6-12(2)8-16(22-4)18(14)20/h5-8,19-20H,9-10H2,1-4H3 |
InChIキー |
SCZJWLKIERLXMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC)O)CSSCC2=C(C(=CC(=C2)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


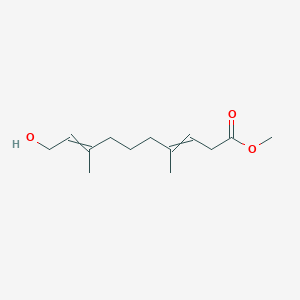
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
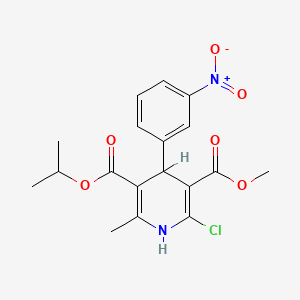
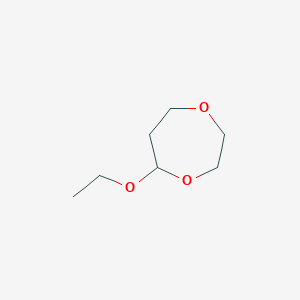
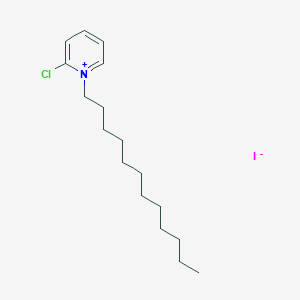
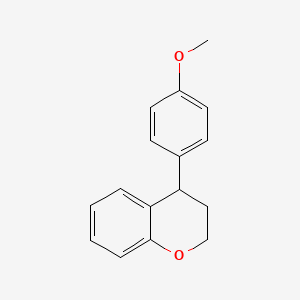
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)

